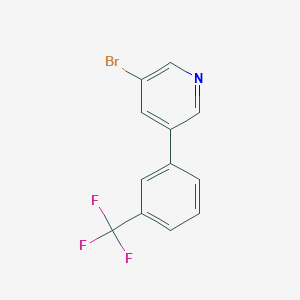

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZSCTXKJONHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652069 | |

| Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675589-94-3 | |

| Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Introduction: Strategic Importance of a Fluorinated Pyridine Scaffold

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is a key heterocyclic building block in contemporary drug discovery and materials science. Its structural motif, featuring a trifluoromethyl-substituted phenyl group appended to a brominated pyridine core, offers a unique combination of physicochemical properties. The trifluoromethyl group is a well-established bioisostere for various functional groups, enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The bromine atom on the pyridine ring serves as a versatile synthetic handle for further functionalization, enabling the exploration of a broad chemical space. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of modern synthetic organic chemistry.

The Synthetic Blueprint: A Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approach

The most robust and widely adopted strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1][2] In this specific application, the selective mono-arylation of 3,5-dibromopyridine with (3-(trifluoromethyl)phenyl)boronic acid is the key transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3,5-dibromopyridine. This step forms a Palladium(II) intermediate. The selectivity for mono-arylation is achieved by carefully controlling the stoichiometry of the reagents.

-

Transmetalation: The trifluoromethylphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyridine and phenyl rings, with the concomitant regeneration of the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with checkpoints and explanations for key experimental choices.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| 3,5-Dibromopyridine | 625-92-3 | 236.88 | 10.0 | 1.0 |

| (3-(Trifluoromethyl)phenyl)boronic acid | 139481-21-9 | 189.93 | 11.0 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | - | - |

| Hexane | 110-54-3 | 86.18 | - | - |

Synthetic Procedure

Caption: A streamlined workflow for the synthesis of the target compound.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (2.37 g, 10.0 mmol), (3-(trifluoromethyl)phenyl)boronic acid (2.09 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) to the flask under a positive pressure of the inert gas.

-

Add 1,4-dioxane (50 mL) and degassed water (10 mL) via syringe. The use of degassed solvents is important to minimize side reactions.

-

-

Reaction Progression:

-

Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) is typically effective.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine and phenyl protons. The pyridine protons will appear as distinct multiplets in the aromatic region. The protons on the trifluoromethyl-substituted phenyl ring will also exhibit characteristic splitting patterns.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR will show the expected number of signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a monobrominated compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile organic compounds and catalyst dust.[5]

-

Palladium Catalysts: Palladium catalysts are flammable and can be pyrophoric. Handle them under an inert atmosphere and keep them away from sources of ignition.[4][6]

-

Trifluoromethyl Compounds: Trifluoromethyl-containing reagents can be toxic and should be handled with care. Avoid skin contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants and the exclusion of oxygen, a high yield of the desired mono-arylated product can be achieved. This in-depth guide, from the mechanistic underpinnings to a detailed experimental protocol, is intended to empower researchers in their synthetic endeavors, facilitating the production of this key building block for the advancement of chemical and pharmaceutical research.

References

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube; 2024. Available from: [Link]

-

Supporting Information for. The Royal Society of Chemistry; Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal; Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH; Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts; 2024. Available from: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego; Available from: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry; Available from: [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal; Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube; 2025. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications; Available from: [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek; Available from: [Link]

-

Standard Operating Procedure. Hong Kong University of Science and Technology; 2017. Available from: [Link]

Sources

physicochemical properties of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Strategic Relevance

This compound stands as a pivotal heterocyclic building block in modern chemical synthesis. Its unique trifunctional architecture—comprising a reactive bromine atom for cross-coupling, a basic pyridine nitrogen for modulating solubility and target engagement, and a lipophilic trifluoromethylphenyl group for enhancing metabolic stability and binding affinity—makes it a highly valuable scaffold. This guide provides a comprehensive analysis of its physicochemical properties, analytical characterization, and synthetic reactivity, offering field-proven insights for its effective utilization in medicinal chemistry, agrochemical development, and materials science. The strategic incorporation of this moiety can significantly influence a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its core properties essential for rational drug design.

Section 2: Molecular Identity and Structural Elucidation

The molecule's structure is defined by a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-(trifluoromethyl)phenyl group. This substitution pattern dictates its electronic and steric properties, which are fundamental to its reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₂H₇BrF₃N | [1] |

| Molecular Weight | 302.09 g/mol | [1] |

| CAS Number | 675589-99-8 (ortho-isomer) | [1] |

| InChIKey | ABDSTMRLBJFTJF-UHFFFAOYSA-N (ortho-isomer) | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)Br)C(F)(F)F | - |

Note: Specific experimental data for the meta-isomer is limited in public literature; some identifiers are based on the closely related ortho-isomer and computational models.

Section 3: Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties below are a synthesis of data from related structures and predictive models, providing a robust framework for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Relevant Value | Significance in Drug Development & Synthesis |

| Melting Point (°C) | 44-46 (for 3-bromo-5-(trifluoromethyl)pyridine) | [2] |

| Boiling Point (°C) | > 200 (estimated) | Affects purification methods (distillation vs. chromatography) and reaction conditions. |

| Density (g/cm³) | ~1.5-1.7 | [2] |

| Calculated LogP | ~4.1 | [1] |

| Calculated pKa | ~2.5-3.5 (pyridine nitrogen) | Influences aqueous solubility, salt formation potential, and binding to targets with acidic residues. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water. | Dictates choice of solvents for reaction, purification, and formulation. |

| Polar Surface Area | 12.9 Ų | [1] |

Lipophilicity (LogP)

The calculated LogP of approximately 4.1 indicates a highly lipophilic molecule.[1] This is a direct consequence of the large, non-polar surface area contributed by the bromophenyl and trifluoromethyl groups.

-

Expertise & Experience: A LogP in this range is often favorable for crossing the blood-brain barrier and cell membranes. However, it can also lead to challenges such as poor aqueous solubility and potential for non-specific binding or sequestration in adipose tissue. In drug development, this high lipophilicity must be carefully balanced with other properties to maintain a suitable ADME profile.

Acidity and Basicity (pKa)

The pyridine nitrogen atom is the primary basic center. Its basicity is significantly reduced by the strong electron-withdrawing effects of both the bromine atom (via induction) and the trifluoromethylphenyl group (via induction and resonance).

-

Expertise & Experience: The estimated pKa of 2.5-3.5 means the compound will be protonated only under strongly acidic conditions. This low basicity is a key feature; it prevents extensive sequestration in acidic lysosomes and can reduce off-target interactions with ion channels, a common liability for more basic pyridine-containing drugs.

Section 4: Analytical Characterization Strategy

Confirming the identity, purity, and structure of this compound is paramount. The following protocols represent a self-validating system for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

-

¹H NMR: Expect complex splitting in the aromatic region (7.5-9.0 ppm). The protons on the pyridine ring will appear as distinct multiplets, with their chemical shifts influenced by the anisotropic effects of the adjacent phenyl ring and the electronic effect of the bromine. Protons on the trifluoromethyl-substituted phenyl ring will also present as a distinct set of multiplets.

-

¹³C NMR: Aromatic carbons will appear between 120-155 ppm. The carbon bearing the bromine will be shifted upfield, while the carbons attached to the nitrogen and the phenyl group will be downfield. The CF₃ group will appear as a quartet around 120-125 ppm due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected around -63 ppm, which is characteristic of a phenyl-CF₃ group. This is a crucial and clean diagnostic peak for confirming the presence of this moiety.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Chloroform-d is suitable for its excellent solubilizing power for non-polar aromatics. DMSO-d₆ is a good alternative if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the spectrum to 0 ppm.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a spectrometer of at least 400 MHz. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals to confirm proton counts.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Expected Ionization: Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺.

-

Isotopic Pattern: A key diagnostic feature will be the bromine isotopic pattern. The molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). This is a definitive confirmation of a single bromine atom in the structure.

Section 5: Reactivity and Synthetic Utility

The synthetic value of this molecule lies in its capacity for selective functionalization, primarily at the C-Br bond.

Caption: Key cross-coupling reactions utilizing the C-Br bond of the title compound.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for C-C bond formation, a cornerstone of modern drug discovery.[3]

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq). Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is a stronger base and can accelerate reactions with sterically hindered or electron-poor boronic acids.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME. Causality: Degassing the solvent by sparging with argon removes dissolved oxygen. The presence of water is often necessary to facilitate the dissolution of the inorganic base and aid in the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Trustworthiness: This aqueous workup effectively removes the inorganic base and boronic acid byproducts, which is the first step in purification.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Section 6: Biological and Toxicological Profile

Potential Applications

-

Agrochemicals: Derivatives of related bromo-heterocycles have demonstrated potent nematicidal activity, suggesting this scaffold could be valuable for developing next-generation crop protection agents.[4]

-

Medicinal Chemistry: Phenylpyridine motifs are common in kinase inhibitors and receptor modulators.[3] The trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidative metabolism, while the bromine atom serves as a synthetic handle for late-stage diversification to explore structure-activity relationships (SAR).

Safety and Handling

While specific toxicological data for this compound is not available, data from analogous structures like 3-bromo-5-(trifluoromethyl)aniline and 3-bromo-5-(trifluoromethyl)pyridine provide a basis for hazard assessment.[2][5]

-

GHS Hazards (Predicted):

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Section 7: References

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. URL: [Link]

-

Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Organic Letters. URL: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. URL: [Link]

-

3-Bromo-5-(3-methoxyphenyl)pyridine - MySkinRecipes. MySkinRecipes. URL: [Link]

-

3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem. PubChem. URL: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Executive Summary

Introduction: The Structural Significance of a Substituted Bipyridyl System

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine belongs to a class of substituted bipyridyl compounds. Such scaffolds are pivotal in various fields, including medicinal chemistry, where they serve as key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[1] The molecule's structure is characterized by two interconnected aromatic rings: a pyridine ring substituted with a bromine atom and a phenyl ring bearing a trifluoromethyl group.

-

The Pyridine Ring: The presence of the electronegative nitrogen atom, along with the bromine substituent, significantly influences the electron density distribution within the pyridine ring, which in turn dictates the chemical environment of the ring protons.[2]

-

The Phenyl Ring: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This group strongly influences the electronic environment of the phenyl ring protons, leading to predictable deshielding effects.[3]

Understanding the ¹H NMR spectrum is crucial for confirming the identity, purity, and structure of this compound during and after its synthesis. This guide will deconstruct the anticipated spectrum, assigning each proton signal based on established chemical shift theory and spin-spin coupling patterns.

Fundamentals of ¹H NMR for Heteroaromatic Analysis

The interpretation of a ¹H NMR spectrum relies on three key pieces of information for each signal: chemical shift, integration, and multiplicity (splitting pattern).[4]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5] Electron-withdrawing groups (like -Br and -CF₃) decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher ppm value (downfield).[3][6] Conversely, electron-donating groups "shield" protons, shifting their signals to lower ppm values (upfield). The reference standard for ¹H NMR is typically Tetramethylsilane (TMS), which is set to 0 ppm.[7]

-

Integration: The area under each signal is proportional to the number of protons it represents.[8] For this compound, we expect to see signals that integrate to one proton each.

-

Multiplicity and Coupling Constants (J): Spin-spin coupling occurs when the magnetic field of a proton is influenced by the spin states of protons on adjacent atoms, causing the signal to split into multiple peaks (a multiplet).[9] The splitting pattern is described by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons. The distance between the peaks in a multiplet is the coupling constant, J, measured in Hertz (Hz).[10] The magnitude of J provides valuable structural information:

-

Ortho-coupling (³J): Across 3 bonds, typically 7–10 Hz in aromatic systems.[11]

-

Meta-coupling (⁴J): Across 4 bonds, smaller, typically 2–3 Hz.[11]

-

Para-coupling (⁵J): Across 5 bonds, often too small to be resolved.

-

H-F coupling: Coupling between proton and fluorine nuclei can also occur, though long-range couplings (more than 3 bonds) are often small (0.5-3.0 Hz).[12]

-

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound features seven chemically non-equivalent aromatic protons. Three are on the pyridine ring (H-2, H-4, H-6) and four are on the phenyl ring (H-2', H-4', H-5', H-6').

Structure and Proton Numbering:

Phenyl Ring attached at C-5 of Pyridine. Phenyl ring protons are numbered 2' to 6'.

Analysis of the Pyridine Ring Protons (δ ≈ 8.5 - 9.0 ppm)

The protons on the pyridine ring are expected to be the most deshielded due to the electronegativity of the ring nitrogen.

-

H-2: This proton is ortho to the nitrogen atom and meta to the bromine atom. It will be strongly deshielded by the adjacent nitrogen. It has one meta-coupled neighbor (H-6, ⁴J) and another meta-coupled neighbor (H-4, ⁴J). It is expected to appear as a triplet or a doublet of doublets with a small coupling constant.

-

Predicted δ: 8.85 ppm

-

Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd)

-

Predicted J: ≈ 2.0 Hz

-

-

H-6: This proton is also ortho to the nitrogen atom and meta to the phenyl substituent. It will be strongly deshielded. It has one meta-coupled neighbor (H-2, ⁴J) and another meta-coupled neighbor (H-4, ⁴J). Similar to H-2, it is expected to appear as a triplet or a doublet of doublets.

-

Predicted δ: 8.75 ppm

-

Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd)

-

Predicted J: ≈ 2.2 Hz

-

-

H-4: This proton is situated between the bromine and the phenyl group. It is meta to the nitrogen. It is coupled to both H-2 and H-6 via a four-bond (meta) coupling. Therefore, it is also expected to appear as a triplet or a doublet of doublets.

-

Predicted δ: 8.60 ppm

-

Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd)

-

Predicted J: ≈ 2.1 Hz

-

Analysis of the Trifluoromethylphenyl Ring Protons (δ ≈ 7.6 - 8.0 ppm)

The powerful electron-withdrawing -CF₃ group at the 3'-position will significantly deshield the protons on the phenyl ring, particularly those at the ortho (2' and 4') and para (6') positions.[13]

-

H-2': This proton is ortho to the -CF₃ group and will be significantly deshielded. It is expected to be a singlet or a narrow doublet due to a small meta coupling to H-6' and a potential small four-bond H-F coupling.

-

Predicted δ: 7.95 ppm

-

Predicted Multiplicity: Singlet (s) or narrow Multiplet (m)

-

-

H-6': This proton is para to the -CF₃ group, also experiencing a deshielding effect. It is ortho-coupled to H-5' (³J) and meta-coupled to H-2' (⁴J). It should appear as a doublet of doublets or a multiplet.

-

Predicted δ: 7.85 ppm

-

Predicted Multiplicity: Multiplet (m) or Doublet of Doublets (dd)

-

-

H-4': This proton is ortho to the -CF₃ group and ortho to the pyridine substituent. It will be deshielded and ortho-coupled to H-5' (³J). It is expected to appear as a doublet or multiplet.

-

Predicted δ: 7.80 ppm

-

Predicted Multiplicity: Multiplet (m) or Doublet (d)

-

-

H-5': This proton is meta to the -CF₃ group. It is ortho-coupled to H-4' and H-6'. It will likely appear as a triplet, assuming the coupling constants to its two ortho neighbors are similar.

-

Predicted δ: 7.65 ppm

-

Predicted Multiplicity: Triplet (t)

-

Predicted J: ≈ 7.8 Hz

-

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming acquisition in a standard solvent like CDCl₃.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.85 | t or dd | ~2.0 | 1H |

| H-6 | 8.75 | t or dd | ~2.2 | 1H |

| H-4 | 8.60 | t or dd | ~2.1 | 1H |

| H-2' | 7.95 | s or m | - | 1H |

| H-6' | 7.85 | m or dd | - | 1H |

| H-4' | 7.80 | m or d | - | 1H |

| H-5' | 7.65 | t | ~7.8 | 1H |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound. The causality behind each step is explained to ensure scientific integrity.

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Materials:

-

This compound (5-25 mg)[14]

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tube (high precision)

-

Pasteur pipette

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Weigh approximately 10 mg of the solid compound directly into a clean, dry vial.

-

Rationale: This amount provides an optimal concentration for a strong signal-to-noise ratio in a few minutes without causing line broadening that can occur with overly concentrated samples.[14]

-

Action: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Rationale: CDCl₃ is a common solvent for many organic molecules and its deuterium signal is used by the spectrometer for field-frequency locking. TMS provides the internal reference standard at 0 ppm.[7]

-

Action: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

-

Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity leads to broadened lines.

-

Action: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Rationale: The correct volume ensures the sample is centered within the detection coils of the NMR probe for maximum sensitivity and optimal shimming.

-

-

Instrument Setup and Data Acquisition:

-

Action: Insert the NMR tube into the spinner turbine and carefully place it in the spectrometer's autosampler or manual insertion port.

-

Rationale: Proper placement is essential for the sample to spin stably within the magnetic field, which averages out magnetic field inhomogeneities.

-

Action: Load a standard ¹H acquisition parameter set. Lock the spectrometer onto the deuterium signal of CDCl₃.

-

Rationale: The lock system compensates for any drift in the magnetic field, ensuring the stability of the experiment over time.

-

Action: Perform automatic or manual shimming of the magnetic field.

-

Rationale: Shimming optimizes the homogeneity of the magnetic field across the sample volume. Good shimming is the most critical step for obtaining sharp spectral lines and high resolution.

-

Action: Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). Set the number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds.

-

Rationale: A sufficient spectral width prevents signals from "folding" back into the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Action: Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Action: Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Rationale: This is the fundamental mathematical process that generates the NMR spectrum from the raw data.

-

Action: Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Rationale: Correct phasing is essential for accurate integration and chemical shift determination.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Rationale: This ensures the chemical shifts of the compound's protons are accurately reported relative to the universal standard.

-

Action: Integrate the signals and pick the peaks, noting their chemical shifts and multiplicities. Calculate coupling constants from the peak splittings.

-

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow from sample preparation to final data analysis.

Sources

- 1. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. rsc.org [rsc.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

13C NMR analysis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, direct view into the carbon skeleton of a molecule. This guide offers a comprehensive, in-depth analysis of this compound, a representative heterocyclic compound featuring a complex substitution pattern. We will navigate from the foundational principles governing its spectral characteristics to a detailed, field-proven experimental protocol and a logical, step-by-step interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural assignment.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Before stepping into the laboratory, a thorough theoretical analysis of the target molecule is crucial. This predictive exercise allows us to form a hypothesis, making the subsequent spectral interpretation a process of confirmation rather than a puzzle. The structure of this compound presents several key features that will dictate its ¹³C NMR spectrum.

1.1. Molecular Asymmetry and the Expectation of 12 Signals

A fundamental principle of NMR spectroscopy is that chemically non-equivalent nuclei will produce distinct signals.[1] A close examination of this compound reveals a complete lack of symmetry elements, such as a plane or center of symmetry. Consequently, each of the 12 carbon atoms in the molecule is in a unique chemical environment. Therefore, we anticipate observing 12 distinct resonances in the proton-decoupled ¹³C NMR spectrum.

1.2. Deconstructing the Substituent Effects

The chemical shift (δ) of each carbon is profoundly influenced by the electronic effects of its neighboring atoms and functional groups. The interplay of inductive and resonance effects, along with other phenomena like the "heavy atom effect," allows for a rational prediction of the spectral landscape.

-

The Pyridine Nucleus: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This effect deshields the adjacent α-carbons (C2, C6) and, to a lesser extent, the γ-carbon (C4), causing them to resonate at a lower field (higher ppm value).[2] For unsubstituted pyridine, C2/C6 appear around 150 ppm, C3/C5 around 124 ppm, and C4 around 136 ppm.[2]

-

The Bromine Substituent: While bromine is electronegative, its primary influence on the directly attached (ipso) carbon, C3, is a phenomenon known as the "heavy atom effect". The large, diffuse electron cloud of bromine induces a significant shielding effect on the C3 nucleus, shifting its resonance upfield (lower ppm) compared to what would be expected based on electronegativity alone.[3]

-

The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect will deshield the ipso-carbon of the phenyl ring (C1') and influence the other ring carbons.[4] Furthermore, the carbon of the -CF₃ group itself will couple to the three fluorine atoms (¹⁹F, spin I=½), resulting in its signal being split into a characteristic quartet (n+1 rule, where n=3).[5]

The logical relationship between these electronic influences and the expected chemical shifts is visualized below.

Caption: Key electronic effects influencing ¹³C NMR chemical shifts.

1.3. Predicted Chemical Shift Ranges

Based on the principles above and data from analogous structures, we can summarize the expected chemical shift regions for each carbon. This table serves as a guide for the initial assignment of the spectrum.

| Carbon Atom(s) | Type | Expected δ (ppm) Range | Key Influencing Factors |

| C2, C6 | Pyridine CH (α to N) | 148 - 155 | Strong deshielding by Nitrogen |

| C4 | Pyridine CH (γ to N) | 135 - 142 | Moderate deshielding by Nitrogen |

| C5 | Pyridine C (quaternary) | 138 - 145 | Attached to Phenyl group |

| C3 | Pyridine C (quaternary) | 118 - 125 | Shielding from Bromine "heavy atom effect" |

| Phenyl C (quaternary) | Aromatic C | 130 - 140 | Substituent effects (CF₃, Pyridyl) |

| Phenyl CH | Aromatic CH | 125 - 135 | Electron-withdrawing effect of CF₃ |

| CF₃ | CF₃ | 120 - 128 (quartet) | Strong deshielding by Fluorine; ¹J(C,F) coupling |

Experimental Protocol: A Self-Validating Methodology

The quality of an NMR spectrum is a direct reflection of the quality of the sample and the precision of the experimental setup. The following protocol is designed to yield a high-resolution ¹³C NMR spectrum suitable for unambiguous structural confirmation.

2.1. Workflow for High-Quality Data Acquisition

Caption: Standard workflow for ¹³C NMR analysis.

2.2. Detailed Step-by-Step Protocol

-

Sample Weighing and Solvent Selection:

-

Accurately weigh 50-100 mg of this compound. This concentration is a field-proven optimum, balancing the need for a strong signal-to-noise ratio against potential line broadening from high viscosity.[6] For ¹³C NMR, a higher concentration is generally preferred to reduce acquisition time.[7]

-

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

-

Dissolution and Referencing:

-

In a small, clean glass vial, dissolve the sample in approximately 0.7 mL of CDCl₃.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the universal reference point for ¹H and ¹³C NMR.[4][6]

-

Causality: Using an internal standard is critical for data reproducibility and comparability across different instruments and experiments.

-

-

Filtration and Transfer:

-

Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.

-

Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.

-

Trustworthiness: This step is non-negotiable. The presence of even microscopic solid particles will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines that obscure crucial data.

-

-

Instrumental Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the ¹³C probe, and shimming the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. Key parameters are outlined in the table below.

-

Table of Typical ¹³C NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Value | Rationale |

| Pulse Angle | 30-45° | A smaller flip angle helps to ensure that quaternary carbons, which have long relaxation times (T₁), can be observed effectively. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | A longer delay allows all carbons, especially quaternary and CF₃ carbons, to fully relax before the next pulse, ensuring more accurate signal intensity.[5] |

| Number of Scans (NS) | 1024 - 4096 | A large number of scans is required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. |

| Spectral Width (SW) | 0 - 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[8] |

Spectral Interpretation: Assigning the Resonances

With a high-quality spectrum in hand, the final step is the logical assignment of each peak to its corresponding carbon atom. The process involves grouping signals by type and using the theoretical framework to make specific assignments.

Hypothetical ¹³C NMR Peak List (in CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Intensity | Predicted Assignment |

| 1 | 152.1 | Singlet | Medium | C2 |

| 2 | 150.8 | Singlet | Medium | C6 |

| 3 | 141.5 | Singlet | Medium | C4 |

| 4 | 139.2 | Singlet | Low | C5 |

| 5 | 137.8 | Singlet | Low | C3' |

| 6 | 132.3 | Quartet (q) | Low | C1' |

| 7 | 130.5 | Singlet | Medium | C5' |

| 8 | 129.8 | Singlet | Strong | C6' |

| 9 | 125.1 | Singlet | Medium | C4' |

| 10 | 124.2 | Quartet (q) | Low | CF₃ |

| 11 | 123.9 | Singlet | Strong | C2' |

| 12 | 120.4 | Singlet | Low | C3 |

Step-by-Step Assignment Logic:

-

Identify Quaternary Carbons: The signals with the lowest intensity typically belong to quaternary carbons, which lack an attached proton and therefore do not receive a signal enhancement from the Nuclear Overhauser Effect (NOE).[8] In our list, peaks 4, 5, 6, 10, and 12 are candidates.

-

Assign the CF₃ Carbon and C1': Search for the characteristic quartet signals arising from C-F coupling.

-

Peak 10 (124.2 ppm): This low-intensity quartet is the hallmark of the CF₃ carbon, split by the three directly attached fluorine atoms (¹JCF).[5] Its chemical shift falls squarely in the aromatic region, a known characteristic for this group.[5]

-

Peak 6 (132.3 ppm): This is also a low-intensity quartet, consistent with the C1' carbon, which is split by the three fluorine atoms two bonds away (²JCF).

-

-

Assign the Pyridine Carbons:

-

Peaks 1 & 2 (152.1, 150.8 ppm): These are the most downfield signals, consistent with the α-carbons C2 and C6 , which are strongly deshielded by the adjacent nitrogen.[2]

-

Peak 3 (141.5 ppm): This signal corresponds to the γ-carbon C4 , which is also deshielded by the nitrogen but to a lesser extent than the α-carbons.

-

Peak 12 (120.4 ppm): This low-intensity signal at the highest field (lowest ppm) for the ring system is assigned to C3 . Its upfield shift is a direct consequence of the bromine heavy atom effect.[3]

-

Peak 4 (139.2 ppm): By elimination, this remaining low-intensity signal in the pyridine region is assigned to the quaternary C5 .

-

-

Assign the Phenyl Carbons:

-

The remaining quaternary carbon, Peak 5 (137.8 ppm) , is assigned to C3' , the carbon linking the phenyl and pyridine rings.

-

The remaining four signals (7, 8, 9, 11) belong to the four CH carbons of the phenyl ring. Their precise assignment requires more advanced techniques (like 2D NMR) or comparison with very closely related analogs. However, they all resonate within the expected aromatic CH region (123-131 ppm), consistent with a phenyl ring bearing a strong electron-withdrawing group.

-

Conclusion

The ¹³C NMR spectrum of this compound is complex, yet entirely interpretable through a systematic approach. By combining a foundational understanding of substituent effects with a robust, validated experimental protocol, all 12 unique carbon atoms can be confidently assigned. This guide demonstrates that a predictive analysis followed by careful data acquisition and logical interpretation forms a powerful, self-validating system for the structural elucidation of complex organic molecules, an essential capability in the fields of chemical research and pharmaceutical development.

References

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]

-

Interpreting C-13 NMR Spectra. Chemguide. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation. Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

-

The ACS Guide to Scholarly Communication. ACS Publications. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

The Journal of Organic Chemistry. ACS Publications. [Link]

-

NMR Sample Preparation. UCLA Department of Chemistry & Biochemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. testbook.com [testbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

This guide provides a detailed exploration of the mass spectrometric behavior of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine, a molecule of interest in pharmaceutical and agrochemical research. Understanding its fragmentation pathways is critical for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document will delve into the theoretical underpinnings of its fragmentation, supported by established principles of mass spectrometry, and provide practical, field-proven protocols for its analysis.

Introduction: The Analytical Imperative

This compound belongs to a class of substituted pyridines that are key synthons in the development of novel bioactive molecules. The presence of a bromine atom, a trifluoromethyl group, and a biphenyl-like linkage presents a unique set of fragmentation characteristics under mass spectrometric analysis. A thorough understanding of these fragmentation patterns is paramount for researchers in drug discovery and development, enabling confident metabolite identification, impurity profiling, and pharmacokinetic studies.[1][2][3] This guide will serve as a comprehensive resource for scientists aiming to develop robust analytical methods for this and structurally related compounds.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of this compound in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The initial ionization event, typically through electron impact (EI) or electrospray ionization (ESI), will generate a molecular ion (M⁺˙ or [M+H]⁺), which then undergoes a series of dissociation reactions.[4][5]

Key Structural Features Influencing Fragmentation

-

Bromine Atom: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks separated by 2 m/z units (M and M+2).[6][7][8]

-

Pyridine Ring: As an aromatic N-heterocycle, the pyridine ring is relatively stable.[9][10] Fragmentation may involve the loss of the entire ring or its cleavage into smaller fragments.

-

Trifluoromethyl (CF₃) Group: The strong C-F bonds make the CF₃ group relatively stable. However, loss of a fluorine atom or the entire CF₃ radical are possible fragmentation pathways.[11]

-

C-C Single Bond: The single bond connecting the pyridine and phenyl rings is a likely point of cleavage due to its relative weakness compared to the bonds within the aromatic rings.

Proposed Fragmentation Mechanisms

Based on these structural features, several key fragmentation pathways can be predicted. The following sections detail the most probable fragmentation events under typical mass spectrometric conditions.

Initial Ionization:

The molecule will first be ionized to form a molecular ion. In EI-MS, this will be a radical cation (M⁺˙). In ESI-MS, a protonated molecule ([M+H]⁺) is expected in positive ion mode.

Primary Fragmentation Pathways:

-

Cleavage of the C-Br Bond: A common fragmentation pathway for halogenated compounds is the homolytic or heterolytic cleavage of the carbon-halogen bond.[12][13] This would result in the loss of a bromine radical (•Br) or a bromide anion (Br⁻), leading to a significant fragment ion.

-

Cleavage of the C-C Inter-ring Bond: The bond connecting the pyridine and phenyl rings is susceptible to cleavage. This can occur in two ways, leading to either a charged pyridine-containing fragment or a charged phenyl-containing fragment.

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, resulting in the loss of a trifluoromethyl radical (•CF₃).

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide detailed structural information. For example, the pyridine-containing fragment could undergo ring opening, while the phenyl-containing fragment could lose a fluorine atom.

The interplay of these pathways will generate a unique mass spectrum that serves as a "fingerprint" for this compound.

Visualizing the Fragmentation

To better illustrate the proposed fragmentation pathways, the following diagrams were generated using Graphviz.

Electron Ionization (EI) Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Tandem Mass Spectrometry (MS/MS) Experimental Workflow

Caption: A typical workflow for tandem mass spectrometry analysis.

Experimental Protocols

To obtain high-quality mass spectra for this compound, the following protocols are recommended. These are based on established methodologies for the analysis of small molecules in a drug development setting.[2][3][14]

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition to be used for LC-MS analysis or with a 50:50 mixture of acetonitrile and water for direct infusion.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

Mass Spectrometry Conditions

The following are starting conditions that may require optimization depending on the specific instrument and analytical goals.

Table 1: Recommended Mass Spectrometry Parameters

| Parameter | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Ionization Mode | Positive | Positive |

| Capillary Voltage | 3.5 - 4.5 kV | 70 eV |

| Cone Voltage | 20 - 40 V | N/A |

| Source Temp. | 120 - 150 °C | 200 - 250 °C |

| Desolvation Temp. | 350 - 450 °C | N/A |

| Nebulizer Gas | Nitrogen, 30-50 psi | N/A |

| Drying Gas Flow | Nitrogen, 8-12 L/min | N/A |

| Collision Energy (for MS/MS) | 10 - 40 eV (Ramp) | N/A |

Data Acquisition and Analysis

-

Full Scan MS: Acquire full scan mass spectra to determine the m/z of the molecular ion and to observe the characteristic bromine isotopic pattern.

-

Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and perform collision-induced dissociation (CID) to generate fragment ions.[1][2] This will provide detailed structural information.

-

Data Interpretation: Analyze the resulting mass spectra to identify the key fragment ions and propose fragmentation pathways. Compare the observed fragmentation with the predicted pathways outlined in this guide.

Conclusion: A Roadmap for Confident Analysis

This technical guide provides a comprehensive overview of the predicted mass spectrometric fragmentation of this compound. By understanding the fundamental principles that govern its dissociation, researchers can develop and validate robust analytical methods for its detection and characterization. The provided protocols offer a solid starting point for experimental work, which, when combined with the theoretical framework presented, will empower scientists in the pharmaceutical and related industries to confidently analyze this important class of molecules. The application of these principles will ultimately facilitate the advancement of drug development programs and scientific research.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kádár, Z., Gáspár, A., & Gergely, A. (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 46(10), 1045-1051. [Link]

-

Rap, D. B., Tajan, T. D., & Rijs, A. M. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9235-9246. [Link]

-

Jin, B., Hefa, C., & Liu, Y. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Perchalski, R. J., Yost, R. A., & Wilder, B. J. (1982). Rapid Identification of Drug Metabolites With Tandem Mass Spectrometry. Analytical Chemistry, 54(8), 1466-1471. [Link]

-

Ma, Y. L., & Tu, Y. P. (2005). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of the Chinese Chemical Society, 52(4), 745-752. [Link]

-

Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(1), 73-88. [Link]

-

LibreTexts. (2021). Fragmentation Mechanisms. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

-

Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

-

Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

-

Ledingham, K. W. D., Graham, P., Smith, C., Singhal, R. P., McCanny, T., & Hankin, S. M. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(15), 2967. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

MDPI. (2021). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. [Link]

Sources

- 1. Rapid identification of drug metabolites with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. article.sapub.org [article.sapub.org]

- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 12. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

A Note on Data Availability: As of the latest literature search, a definitive, publicly accessible single-crystal X-ray diffraction study for 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine has not been identified. Consequently, this guide is presented from the perspective of a Senior Application Scientist outlining the comprehensive workflow that would be employed for the synthesis, crystallization, and structural analysis of this novel compound. The methodologies, data interpretation, and theoretical underpinnings are based on established best practices in crystallography and medicinal chemistry for analogous molecular structures.

Introduction: The Significance of Structural Elucidation

This compound represents a class of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research. The presence of a pyridine ring, a bromine atom, and a trifluoromethylphenyl group suggests its utility as a versatile synthetic intermediate. Such compounds are often explored for their roles in developing kinase inhibitors, receptor modulators, and other biologically active molecules.[1] The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and intermolecular interactions. For drug development professionals, this structural insight is invaluable for rational drug design, polymorphism screening, and intellectual property protection. This guide will detail the experimental and computational workflow for a comprehensive crystal structure analysis of the title compound.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy

The synthesis of this compound would likely be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. These methods are well-established for forming carbon-carbon bonds between aromatic rings.[1]

Hypothetical Synthetic Protocol (Suzuki Coupling):

-

Reactants: 3,5-dibromopyridine and 3-(trifluoromethyl)phenylboronic acid.

-

Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Crystallization Techniques

Obtaining a single crystal suitable for X-ray diffraction requires a systematic approach to crystallization. The purified compound would be subjected to various crystallization methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

The choice of solvents and techniques is critical and often requires extensive screening.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is obtained, its structure is determined using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Analysis.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial model is then refined using a full-matrix least-squares procedure on F². This iterative process adjusts the atomic positions, and their anisotropic displacement parameters, until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.

Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule and its solid-state packing.

Molecular Geometry

The analysis would begin with an examination of the intramolecular geometry, including bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₇BrF₃N |

| Formula Weight | 302.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.8 |

| β (°) | 98.5 |

| Volume (ų) | 1102 |

| Z | 4 |

| Density (calculated) | 1.82 g/cm³ |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Key aspects to investigate would include:

-

The planarity of the pyridine and phenyl rings.

-

The dihedral angle between the pyridine and phenyl rings, which influences the molecule's overall conformation.

-

The geometry of the C-Br and C-CF₃ bonds, which are important for understanding potential intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. A thorough analysis of these interactions is crucial for understanding the crystal's stability and properties.

Caption: Potential Intermolecular Interactions.

Potential interactions to investigate for this compound would include:

-

Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atom of a neighboring pyridine ring (Br···N).

-

π-π Stacking: The aromatic pyridine and phenyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal packing.

-

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings could form weak hydrogen bonds with the π-electron clouds of adjacent rings.

-

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the presence of electronegative atoms (N, Br, F), leading to dipole-dipole interactions in the crystal lattice.

Hirshfeld surface analysis would be a powerful tool to visualize and quantify these intermolecular contacts.

Spectroscopic and Computational Correlation

To ensure a comprehensive understanding, the experimental crystallographic data should be correlated with other analytical techniques and computational methods.

Spectroscopic Analysis

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The chemical shifts and coupling constants would confirm the molecular structure in solution.

-

FT-IR Spectroscopy: Vibrational modes observed in the IR spectrum can be compared to those calculated from the crystal structure to confirm functional groups and bonding.

-

Mass Spectrometry: Would confirm the molecular weight of the synthesized compound.

Computational Modeling

Density Functional Theory (DFT) calculations would be employed to:

-

Optimize the molecular geometry in the gas phase and compare it to the solid-state conformation found in the crystal structure.

-

Calculate the theoretical vibrational frequencies to aid in the interpretation of the experimental IR spectrum.

-

Determine the electrostatic potential surface to identify regions of positive and negative charge, which can help in understanding the intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound is not yet publicly available, this guide outlines the rigorous and multi-faceted approach that would be taken for its analysis. Such a study would provide critical insights into its molecular and supramolecular chemistry, which are essential for its potential applications in drug discovery and materials science. The elucidation of its crystal structure would be a valuable contribution to the field of chemical crystallography and would pave the way for the rational design of new functional molecules.

References

-

MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. Available from: [Link]

Sources

A Technical Guide to the Quantum Chemical Profile of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine: A Computational Approach for Drug Discovery

Abstract

This technical guide provides a comprehensive computational analysis of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the principles of quantum mechanics, we delineate a robust in-silico workflow to elucidate the structural, electronic, and spectroscopic properties of this molecule. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a detailed exposition of the theoretical underpinnings and practical application of quantum chemical calculations. Through a rigorous examination of its molecular characteristics, we aim to provide actionable insights that can accelerate the design and development of novel therapeutics based on this scaffold.

Introduction: The Significance of the Pyridine Scaffold in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block for targeting a wide array of biological targets. The subject of this guide, this compound, incorporates several key features that enhance its potential as a lead compound. The bromine atom provides a handle for further synthetic elaboration through cross-coupling reactions, while the trifluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2]

Understanding the intrinsic properties of this molecule at a quantum mechanical level is paramount for rational drug design.[3][4] Quantum chemical calculations offer a powerful lens through which we can predict molecular geometry, electronic charge distribution, reactivity, and spectroscopic signatures, all of which are critical determinants of a drug's efficacy and safety.[5] This guide will walk through the essential quantum chemical calculations for this compound, providing both the theoretical rationale and a practical, step-by-step protocol.

Theoretical & Methodological Framework

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[6] For a molecule like this compound, which contains heavy atoms (bromine) and highly electronegative fluorine atoms, careful consideration of these choices is crucial.

Choice of Computational Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[7] DFT methods approximate the many-electron Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons.

For halogenated organic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated reliable performance.[8] In this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely-used and well-validated hybrid functional for organic molecules.

Basis Set Selection: Accounting for Halogens

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing heavy elements like bromine, it is essential to use basis sets that include polarization and diffuse functions.

-

Pople-style basis sets , such as 6-311++G(d,p) , are a common and effective choice. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are important for describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogens), which allow for more accurate descriptions of bond angles and charge distributions.[9]

-

For even higher accuracy, especially when treating bromine, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , can be employed, though at a higher computational cost.[10] For calculations involving bromine, relativistic effects can also be considered, for instance by using basis sets designed for such applications.[11]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound.

Figure 2: Key electronic properties derived from quantum chemical calculations.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. [12][13]A smaller gap generally indicates higher reactivity. [12][14] Molecular Electrostatic Potential (MEP) The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. [15]It is an invaluable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). [15]These regions are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. [16][17] Table 2: Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

| Dipole Moment | Calculated Value (Debye) | |

| (Note: The table is populated with placeholders as a template for actual calculated data.) |

Predicted Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic properties, which can be used to confirm the identity and purity of a synthesized compound.